An In-depth Technical Guide to 5-Hydroxyvanillin: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to 5-Hydroxyvanillin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyvanillin, also known by its IUPAC name 3,4-dihydroxy-5-methoxybenzaldehyde, is a phenolic aldehyde that has garnered interest in the scientific community. It is a derivative of vanillin (B372448) and a product of the bacterial and fungal breakdown of ferulic acid, a compound abundant in plant cell walls[1]. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on its potential therapeutic applications.
Chemical Structure and Properties
5-Hydroxyvanillin is a substituted benzaldehyde (B42025) with the chemical formula C₈H₈O₄. Its structure features a benzene (B151609) ring with hydroxyl, methoxy (B1213986), and aldehyde functional groups.
Table 1: Physicochemical Properties of 5-Hydroxyvanillin
| Property | Value | Source(s) |
| IUPAC Name | 3,4-dihydroxy-5-methoxybenzaldehyde | [2] |
| Synonyms | 5-Hydroxyvanillin, 3,4-Dihydroxy-5-methoxybenzaldehyde | [3] |
| CAS Number | 3934-87-0 | [3] |
| Molecular Formula | C₈H₈O₄ | [3] |
| Molecular Weight | 168.15 g/mol | [3] |
| Appearance | Off-white to gray or light grey/brown solid | [1][3] |
| Melting Point | 131-134 °C | [3] |
| Boiling Point (Predicted) | 339.9 ± 37.0 °C | [4] |
| pKa (Predicted) | 7.63 ± 0.23 | [4] |
| Solubility | Soluble in DMSO (≥ 150 mg/mL) | [1] |
Synthesis and Purification
The primary synthetic routes to 5-Hydroxyvanillin involve the hydroxylation of halogenated vanillin derivatives.
Synthesis from 5-Iodovanillin (B1580916) or 5-Bromovanillin (B1210037)
A common method is the copper-catalyzed hydroxylation of 5-iodovanillin or 5-bromovanillin in a basic solution.
Experimental Protocol: Synthesis of 5-Hydroxyvanillin from 5-Iodovanillin
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Materials: 5-iodovanillin, copper(II) sulfate (B86663) (CuSO₄), potassium hydroxide (B78521) (KOH), ethyl acetate, xylene, hydrochloric acid (HCl).
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Procedure:
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A mixture of 5-iodovanillin, KOH, and a catalytic amount of CuSO₄ in water is refluxed for several hours.
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After cooling, the reaction mixture is filtered.
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The filtrate is acidified with HCl to precipitate the crude product.
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The crude product is extracted with ethyl acetate.
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The organic layer is dried and the solvent is evaporated.
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The resulting solid is purified by recrystallization from a suitable solvent like toluene (B28343) or xylene to yield 5-Hydroxyvanillin.
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Spectroscopic Data
Table 2: Spectroscopic Data of Vanillin (for comparison)
| Technique | Key Features | Source(s) |
| ¹H NMR | Signals for aldehyde, aromatic, methoxy, and hydroxyl protons. | [5] |
| ¹³C NMR | Resonances for carbonyl, aromatic, and methoxy carbons. | [5] |
| FT-IR | Characteristic peaks for O-H, C-H (aldehyde and aromatic), C=O, and C-O stretching. | [6] |
| UV-Vis | Absorption maxima in the UV region. | [7] |
Biological Activities and Signaling Pathways
While research specifically on 5-Hydroxyvanillin is limited, studies on its parent compound, vanillin, provide insights into its potential biological activities. Vanillin is known to possess antioxidant and anti-inflammatory properties.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. The antioxidant activity of vanillin has been reported, and it is plausible that 5-Hydroxyvanillin, with an additional hydroxyl group, may exhibit similar or enhanced activity.
Experimental Protocol: DPPH Radical Scavenging Assay
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Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in absorbance at a characteristic wavelength.
-
Procedure:
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A solution of 5-Hydroxyvanillin at various concentrations is prepared.
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A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
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The 5-Hydroxyvanillin solutions are mixed with the DPPH solution.
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The mixture is incubated in the dark for a specified time.
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The absorbance is measured using a spectrophotometer.
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The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
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Anti-inflammatory Activity and Signaling Pathways
Vanillin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[4][8][9] It is hypothesized that 5-Hydroxyvanillin may also interact with these pathways.
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NF-κB Signaling Pathway: Vanillin has been reported to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[4][8] This inhibition can lead to a reduction in the production of inflammatory mediators.
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Nrf2 Signaling Pathway: Vanillin has been shown to activate the Nrf2 pathway, which plays a crucial role in the cellular antioxidant response by upregulating the expression of antioxidant and detoxifying enzymes.[9]
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Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway is another important signaling cascade involved in inflammation. While direct evidence for 5-Hydroxyvanillin is lacking, vanillin has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway.[10]
Experimental Protocol: In Vitro Anti-inflammatory Assay
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Cell Line: A suitable cell line, such as RAW 264.7 macrophages, can be used.
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Procedure:
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Cells are cultured and seeded in appropriate plates.
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Cells are pre-treated with various concentrations of 5-Hydroxyvanillin.
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Inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS).
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After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
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Cell lysates can be prepared to analyze the expression and phosphorylation status of key proteins in the NF-κB, Nrf2, and MAPK pathways using techniques like Western blotting.
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Conclusion
5-Hydroxyvanillin is a vanillin derivative with potential for further investigation in the fields of medicinal chemistry and drug development. Its chemical structure suggests antioxidant and anti-inflammatory properties, which are supported by studies on its parent compound, vanillin. Further research is warranted to fully elucidate the specific biological activities of 5-Hydroxyvanillin and its mechanisms of action, particularly its interaction with key cellular signaling pathways. The experimental protocols outlined in this guide provide a framework for such investigations.
References
- 1. rsc.org [rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyvanillin | 3934-87-0 [chemicalbook.com]
- 5. cst.kipmi.or.id [cst.kipmi.or.id]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0012308) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.utah.edu [chemistry.utah.edu]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant properties of 5-hydroxy-4-phenyl-butenolide via activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
